Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide

Description

The exact mass of the compound Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[4-[4-(2-azanidylidene-1-cyanoethenyl)phenyl]phenyl]-2-cyanoethenylidene]azanide;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8N4.2C16H36N/c19-9-17(10-20)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(11-21)12-22;2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-8H;2*5-16H2,1-4H3/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFQTNXYFOEFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=CC=C1C2=CC=C(C=C2)C(=C=[N-])C#N)C(=C=[N-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659863 | |

| Record name | Bis(N,N,N-tributylbutan-1-aminium) [[1,1'-biphenyl]-4,4'-diylbis(2-cyanoethen-2-yl-1-ylidene)]bis(azanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68271-98-7 | |

| Record name | Bis(N,N,N-tributylbutan-1-aminium) [[1,1'-biphenyl]-4,4'-diylbis(2-cyanoethen-2-yl-1-ylidene)]bis(azanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tetrabutylammonium) tetracyanodiphenoquinodimethanide, a charge-transfer salt, has garnered significant interest within the scientific community due to its unique electronic and optical properties. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, including its synthesis, physicochemical properties, and electrochemical behavior. The document is intended to serve as a foundational resource for researchers exploring its potential applications in materials science and drug development, offering insights into experimental design and interpretation of results.

Introduction: The Significance of Charge-Transfer Salts

Charge-transfer (CT) salts, such as those derived from tetracyanoquinodimethane (TCNQ), represent a fascinating class of materials characterized by the transfer of electronic charge from a donor to an acceptor molecule.[1] This process can lead to the formation of materials with remarkable electrical conductivity, making them valuable components in the field of molecular electronics.[1] Bis(tetrabutylammonium) tetracyanodiphenoquinodimethanide is a prominent example of such a salt, where the tetracyanodiphenoquinodimethanide anion acts as the electron acceptor and the tetrabutylammonium cations serve to stabilize the crystal lattice. The bulky and lipophilic nature of the tetrabutylammonium cation often imparts solubility in organic solvents, facilitating processing and characterization. This guide will delve into the core properties of this specific TCNQ salt, providing a detailed examination of its synthesis, structure, and functional characteristics.

Molecular Structure and Synthesis

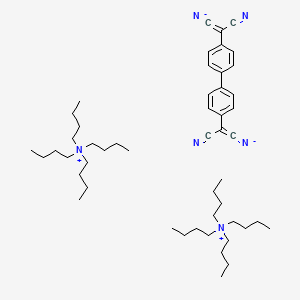

The molecular structure of bis(tetrabutylammonium) tetracyanodiphenoquinodimethanide consists of two tetrabutylammonium cations, [N(C₄H₉)₄]⁺, and one tetracyanodiphenoquinodimethanide anion, [C₂₀H₈N₄]²⁻.

Caption: Ionic association in Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide.

Synthesis Pathway

A likely synthetic approach would involve the reaction of a soluble salt of tetracyanodiphenoquinodimethanide, such as a lithium or sodium salt, with two equivalents of a tetrabutylammonium salt, like tetrabutylammonium bromide or hydroxide, in a suitable solvent.

Caption: Proposed acid-base synthesis route.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve one molar equivalent of the acidic precursor of tetracyanodiphenoquinodimethanide in a suitable organic solvent such as acetonitrile or methanol.

-

Titration: Slowly add two molar equivalents of a solution of tetrabutylammonium hydroxide in the same solvent to the tetracyanodiphenoquinodimethanide solution under inert atmosphere (e.g., argon or nitrogen) with constant stirring.

-

Precipitation and Isolation: The desired product, being a salt, may precipitate out of the solution upon formation or with the addition of a less polar co-solvent. The precipitate can then be collected by filtration.

-

Purification: Recrystallization from an appropriate solvent system is a common method to purify the final product.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as NMR spectroscopy, FT-IR spectroscopy, and elemental analysis.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, processing, and application.

| Property | Value | Source |

| Molecular Formula | C₅₀H₈₀N₆ | N/A |

| Molecular Weight | 765.23 g/mol | N/A |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents | Inferred from the tetrabutylammonium cation |

| Melting Point | Not available | N/A |

| Thermal Stability | Not available | N/A |

Note: Specific experimental data for melting point and thermal stability are not available in the provided search results and would require experimental determination.

Electronic and Optical Properties

The electronic and optical characteristics of bis(tetrabutylammonium) tetracyanodiphenoquinodimethanide are central to its potential applications in electronic and optoelectronic devices.

Electrochemical Behavior

Cyclic voltammetry (CV) is a key technique to probe the redox properties of electroactive molecules. For bis(tetrabutylammonium) tetracyanodiphenoquinodimethanide, the tetracyanodiphenoquinodimethanide anion is the electroactive species. The CV would be expected to show reversible or quasi-reversible reduction and oxidation peaks corresponding to the different oxidation states of the TCNQ moiety. These redox potentials are crucial for determining the HOMO and LUMO energy levels of the molecule, which in turn dictate its electron-accepting capabilities and its suitability for use in electronic devices.

Caption: Experimental workflow for Cyclic Voltammetry.

Optical Spectroscopy

UV-Vis absorption and photoluminescence spectroscopies are vital for understanding the optical properties. The UV-Vis spectrum of bis(tetrabutylammonium) tetracyanodiphenoquinodimethanide is expected to exhibit strong absorption bands in the visible or near-infrared region, corresponding to the electronic transitions within the tetracyanodiphenoquinodimethanide anion. The position and intensity of these bands provide information about the electronic structure and conjugation within the molecule.

Crystal Structure

The arrangement of ions in the solid state significantly influences the material's bulk properties, including its conductivity. While specific crystal structure data for bis(tetrabutylammonium) tetracyanodiphenoquinodimethanide is not available, studies on similar bis(tetrabutylammonium) salts reveal that they often form well-defined crystalline structures.[2][3] Single-crystal X-ray diffraction would be the definitive technique to determine the precise packing of the cations and anions, including bond lengths, bond angles, and intermolecular interactions. Such an analysis would be crucial for understanding the charge transport pathways within the material.

Potential Applications

The unique electronic properties of TCNQ-based salts make them promising candidates for a variety of applications in materials science.[4][5][6][7]

-

Organic Electronics: As a component in organic field-effect transistors (OFETs), where its electron-accepting nature can be utilized.

-

Conducting Materials: The formation of charge-transfer complexes can lead to materials with high electrical conductivity.

-

Sensors: The electronic properties of TCNQ derivatives can be sensitive to the presence of certain analytes, making them suitable for chemical sensor applications.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for bis(tetrabutylammonium) tetracyanodiphenoquinodimethanide is not provided, safety precautions should be based on the known hazards of its components and related compounds. Tetrabutylammonium salts can be irritating to the skin, eyes, and respiratory system. TCNQ and its derivatives can be toxic. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Bis(tetrabutylammonium) tetracyanodiphenoquinodimethanide is a charge-transfer salt with significant potential for applications in materials science. This technical guide has provided a foundational overview of its structure, synthesis, and core properties based on available scientific literature and inferences from related compounds. Further experimental investigation is necessary to fully elucidate its physicochemical, electronic, and optical characteristics, which will be crucial for unlocking its full potential in various technological applications.

References

[2] Xiao, Z., Huang, B., Hu, X., & Wu, P. (2019). The crystal structure of bis tetrabutylammonium bis(µ3-2,2,2-tri (hydroxymethyl)ethyl-4-((3-methoxy-3-oxopropyl)amino)-4- oxobutanoato)-(µ6-oxido)-hexakis(µ2-oxido)-hexaoxido- hexavanadium(V), C58H112N4O29V6. Zeitschrift für Kristallographie - New Crystal Structures, 234(3), 535–537. [Link]

[8] Poisot, M., Näther, C., & Bensch, W. (2007). Synthesis, Spectroscopic and X-Ray Structure Characterisation of Bis(tetramethylammonium) and Bis(tetra-n-butylammonium) Tetrathiotungstates. Zeitschrift für Naturforschung B, 62(2), 209–214. [Link]

[4] Mondal, P., & Sarkar, S. (2023). Emerging Applications of TCNQ-Based Metal–Organic Semiconducting Materials. ACS Applied Electronic Materials, 5(11), 6035–6058. [Link]

Gulea, A., et al. (2017). Synthesis, characterization, structural analysis and antimicrobial activity of bis(m-phenylenediamine)tetraoxime. Acta et Commentationes Exact and Natural Sciences, 6(1), 23-34. [Link]

[3] Grzeszczuk, M., & Wyrzykowski, D. (2006). The Crystal Structure of Tetra-n-Butylammonium Tetraiodoindate(III). Zeitschrift für anorganische und allgemeine Chemie, 632(12-13), 2155-2157. [Link]

[9] PubChem. (n.d.). Tetrabutylammonium. Retrieved from [Link]

[10] Feddaoui, I., et al. (2020). Elaboration, crystal structure, vibrational, optical properties, thermal analysis and theoretical study of a new inorganic-organic hybrid salt [C4H12N2]4·Pb2Cl11·Cl·4H2O. Journal of Molecular Structure, 1204, 127509. [Link]

[5] Kaźmierczak, H., et al. (2022). Tetracyanoquinodimethane and Its Derivatives as Promising Sustainable Materials for Clean Energy Storage and Conversion Technologies: A Review. Sustainability, 14(17), 10612. [Link]

[11] Kilincarslan, R., et al. (2006). The synthesis, electrochemical properties and structural characterization of bis(N-(4-dimethylaminophenyl)-3,5-di-tert-butylsalicylaldiminato)copper(II). Journal of Coordination Chemistry, 59(14), 1649-1656. [Link]

[12] Raftery, J., et al. (2021). Structural Investigation of Tetra-n-Butylammonium Perchlorate. Crystals, 11(8), 953. [Link]

[1] Wikipedia. (2023, December 1). Tetracyanoquinodimethane. In Wikipedia. Retrieved January 27, 2026, from [Link]

[13] Ismajli, M., et al. (2014). A Synthesis, Characterization and Antibacterial Studies of Bis-(3-amino-2-chloro- phenyl). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 163-167. [Link]

[6] Głowacki, I., et al. (2021). TCNQ and Its Derivatives as Electrode Materials in Electrochemical Investigations—Achievement and Prospects: A Review. International Journal of Molecular Sciences, 22(16), 8864. [Link]

[14] Wyrzykowski, D., et al. (2008). Synthesis and Physicochemical Characteristics of New Tetrachloroferrates(III) with Dimethylammonium Cation: X‐ray Crystal Structure of Bis(dimethylammonium) Chloride Tetrachloroferrate(III). Zeitschrift für anorganische und allgemeine Chemie, 634(8), 1445-1449. [Link]

[15] Hussain, W., et al. (2018). Crystal structure of bis[(((4-fluorophenyl)amino) methyl)triphenylphosphonium] tetrachloridocobaltate(II), C50H44Cl4CoF2N2P2. Zeitschrift für Kristallographie - New Crystal Structures, 233(5), 823-825. [Link]

[16] Gerasimchuk, N., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V) Biscyanoximates, a New Family of Antimicrobials. Molecules, 27(17), 5779. [Link]

[7] Sardar, S., et al. (2023). Optoelectronic Properties of Tetracyanoquinodimethane (TCNQ) Related Compounds for Applications to OSCs and OLEDs: A Theoretical Study. The Journal of Physical Chemistry A, 127(36), 7625–7637. [Link]

[17] Rahardjo, S. B., et al. (2017). Synthesis and characterization of bis-(2-cyano-1-methyl-3-{2-{{(5-methylimidazol-4-yl)methyl}thio}ethyl)guanidine copper(II) sulfate tetrahydrate. AIP Conference Proceedings, 1823(1), 020059. [Link]

[18] Singh, P., & Singh, P. (2022). Enlightenment into physicochemical properties of tetrabutylammonium bromide-based binary Deep Eutectic Solvent: An experimental and computational validation. Journal of Molecular Liquids, 367, 120455. [Link]

[19] PubChem. (n.d.). Bis(tetrabutylammonium) Peroxydisulfate. Retrieved from [Link]

[20] Li, Y. J., et al. (2008). Preparation, characterization, thermal and third-order nonlinear optical properties of bis(tetraethylammonium)bis(2-thioxo-1,3-dithiole-4,5-dithiolato)cuprate(II). Journal of Coordination Chemistry, 61(15), 2406-2414. [Link]

[21] Kruger, P. E., et al. (2020). Crystal structure of an unknown solvate of bis(tetra-n-butylammonium) [N,N′-(4-trifluoromethyl-1,2-phenylene)bis(oxamato)-κO,N,N′,O′]nickelate(II). Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 1-3. [Link]

Sources

- 1. Tetracyanoquinodimethane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. TCNQ and Its Derivatives as Electrode Materials in Electrochemical Investigations—Achievement and Prospects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Tetrabutylammonium | C16H36N+ | CID 16028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Bis(tetrabutylammonium) Peroxydisulfate | C32H72N2O8S2 | CID 11017850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Preparation, characterization, thermal and third-order nonlinear optical properties of bis(tetraethylammonium)bis(2-thioxo-1,3-dithiole-4,5-dithiolato)cuprate(II) (Journal Article) | OSTI.GOV [osti.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide

Abstract

Introduction: Unveiling the Compound

Bis(tetrabutylammonium) tetracyanodiphenoquinodimethanide, hereafter referred to as [(TBA)₂][TCNQDP], is a charge-transfer salt composed of two tetrabutylammonium (TBA) cations and one tetracyanodiphenoquinodimethanide (TCNQDP) dianion. The TBA cation, a quaternary ammonium salt, is known for its role in phase-transfer catalysis and as an electrolyte. The TCNQDP anion is a large, planar organic molecule with extensive π-conjugation, making it a potent electron acceptor in the formation of charge-transfer complexes. The thermal stability of such a compound is a critical parameter, influencing its suitability for various applications, including organic electronics and pharmaceutical formulations, by defining its shelf-life, processing conditions, and potential hazards.

Theoretical Considerations for Thermal Stability

The overall thermal stability of [(TBA)₂][TCNQDP] is governed by the intrinsic stabilities of its constituent ions and the strength of the ionic interactions between them.

-

Tetrabutylammonium (TBA) Cation: Quaternary ammonium salts like TBA generally exhibit moderate to good thermal stability. Their decomposition is often initiated by Hofmann elimination or nucleophilic substitution (dealkylation), yielding tributylamine, butene isomers, and other degradation products. The decomposition temperature of TBA salts is known to be influenced by the nature of the counter-anion.

-

Tetracyanodiphenoquinodimethanide (TCNQDP) Anion: The TCNQDP anion's stability is attributed to its extensive aromaticity and delocalized negative charge. Thermal degradation would likely involve the fragmentation of the quinonoid structure, potentially leading to the loss of cyano groups and the breakdown of the aromatic rings.

The ionic nature of the salt contributes significantly to its thermal stability. The electrostatic forces holding the cations and anion together in the crystal lattice must be overcome for decomposition to occur.

Experimental Workflow for Thermal Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a thorough evaluation of the thermal stability of [(TBA)₂][TCNQDP]. The following workflow provides a comprehensive strategy.

Caption: Experimental workflow for the comprehensive thermal stability analysis of [(TBA)₂][TCNQDP].

Step-by-Step Experimental Protocols

Objective: To determine the onset temperature of decomposition and the mass loss profile of the compound as a function of temperature.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground [(TBA)₂][TCNQDP] into a clean, tared TGA pan (platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min). Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Calculate the percentage of mass loss at each decomposition step.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground [(TBA)₂][TCNQDP] into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature above its expected melting point (if any) but below its decomposition temperature, at a controlled rate (e.g., 10 °C/min).

-

Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

-

Heat the sample again through its thermal transitions up to its decomposition temperature.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the peak temperatures and the enthalpy of transitions by integrating the peak areas.

-

Anticipated Results and Interpretation

Based on the chemistry of the constituent ions, the following outcomes can be anticipated from the thermal analysis of [(TBA)₂][TCNQDP].

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of the kind of quantitative data that would be obtained from TGA and DSC analysis.

| Parameter | Value (Hypothetical) | Method | Significance |

| Melting Point (Tm) | 180 - 190 °C | DSC | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (Tonset) | ~ 250 °C (in N₂) | TGA | The temperature at which significant mass loss begins. |

| Decomposition Peak (Tpeak) | ~ 280 °C (in N₂) | DSC (exotherm) | The temperature of the maximum rate of decomposition. |

| Mass Loss (Step 1) | ~ 60-70% | TGA | Likely corresponds to the decomposition of the TBA cations. |

| Mass Loss (Step 2) | ~ 20-30% | TGA | Likely corresponds to the fragmentation of the TCNQDP anion. |

| Final Residue | < 5% | TGA | Indicates near-complete decomposition. |

Proposed Decomposition Pathway

The thermal decomposition of [(TBA)₂][TCNQDP] is likely a multi-step process. A plausible pathway is illustrated below.

Caption: A proposed multi-step thermal decomposition pathway for [(TBA)₂][TCNQDP].

Causality behind the proposed pathway:

-

Step 1: Cation Decomposition: The initial mass loss observed in TGA is hypothesized to be due to the decomposition of the tetrabutylammonium cations. This is consistent with the known thermal behavior of quaternary ammonium salts, which often decompose at lower temperatures than highly conjugated aromatic anions. The likely mechanisms are Hofmann elimination, producing tributylamine and 1-butene, and/or nucleophilic substitution.

-

Step 2: Anion Fragmentation: Following the loss of the cations, the remaining TCNQDP dianion, now in a less stable environment, is expected to fragment at higher temperatures. This would involve the cleavage of C-C and C-N bonds within the aromatic and cyano groups, leading to the evolution of smaller gaseous fragments.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the characterization of the thermal stability of bis(tetrabutylammonium) tetracyanodiphenoquinodimethanide. While awaiting specific experimental data, the proposed methodologies and interpretations, based on sound chemical principles, provide a solid foundation for any researcher undertaking such an investigation.

For a more complete understanding, future work should focus on:

-

Evolved Gas Analysis (EGA): Coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) would allow for the real-time identification of the gaseous decomposition products, providing direct evidence for the proposed decomposition pathway.

-

Isothermal TGA: Performing isothermal experiments at various temperatures below the onset of decomposition can provide kinetic information about the degradation process and allow for the estimation of the compound's long-term stability.

-

Solid Residue Analysis: Characterization of the solid residue remaining after TGA experiments using techniques like X-ray diffraction (XRD) and elemental analysis can provide further insights into the final decomposition products.

By following the protocols and considering the interpretations presented in this guide, researchers can confidently and accurately assess the thermal stability of [(TBA)₂][TCNQDP] and other complex organic salts, ensuring their safe and effective application in various scientific and industrial fields.

References

- Wyrzykowski, D., et al. (2005). Thermal analysis and spectroscopic characteristics of tetrabutylammonium tetrachloroferrate(III). Journal of Thermal Analysis and Calorimetry, 82(2), 357-362.

- Zhuravlev, D. I., et al. (2023). Synthesis and Thermal Stability of Bis-Quaternary Ammonium Ionic Liquids with Inorganic Anions. Russian Journal of Applied Chemistry, 96(3), 396-401.

- Janes, A. N., & Aldous, L. (2014). Charge-transfer complexes: new perspectives on an old class of compounds.

- Gao, S., et al. (2026). Silver-needle-based solid phase microextraction coupled with constant flow desorption ionization for obtaining quasi-molecular ions of 1,2-Bis(2,4,6-tribromophenoxy)

- Balabanovich, A. I., Luda, M., & Operti, L. (2004). GC/MS Identification of Pyrolysis Products from 1,2-Bis(2,4,6-Tribromophenoxy)ethane. Journal of Fire Sciences, 22(4), 319-331.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

Wikipedia contributors. (2023, December 1). Thermogravimetric analysis. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

An In-Depth Technical Guide to Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

The field of organic electronics and materials science is continually driven by the quest for novel molecules with tailored electronic properties. Among the vast landscape of electron-accepting compounds, derivatives of 7,7,8,8-tetracyanoquinodimethane (TCNQ) have historically held a prominent position. This guide delves into a specific, extended analogue: Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide. While less ubiquitous than its foundational counterpart, this molecule presents a fascinating case study in the structural and electronic tuning of organic acceptors. This document serves as a comprehensive technical resource, elucidating the (inferred) historical context of its discovery, detailing its synthesis, exploring its fundamental properties, and discussing its potential applications for researchers at the forefront of materials innovation.

Introduction: The Legacy of TCNQ and the Allure of Extended Systems

The story of Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide is intrinsically linked to the pioneering work on TCNQ in the mid-20th century. TCNQ's remarkable ability to form highly conductive charge-transfer salts revolutionized the understanding of electrical conduction in organic materials.[1] This spurred a wave of research into modifying the TCNQ core to fine-tune its electron affinity, molecular packing, and, consequently, the physical properties of the resulting materials.

One logical avenue for modification was the extension of the π-conjugated system. The subject of this guide, Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide, represents such an extension, where the central quinoidal ring of TCNQ is replaced by a biphenoquinonoidal system. This structural alteration is anticipated to have a profound impact on the molecule's electronic and electrochemical behavior. The presence of two bulky tetrabutylammonium counterions is crucial for ensuring solubility in organic solvents and for isolating the dianionic form of the tetracyanodiphenoquinodimethanide core.

The Anionic Core: Structure of Tetracyanodiphenoquinodimethanide

The heart of the compound is the Tetracyanodiphenoquinodimethanide anion. Unlike TCNQ, which is based on a single benzene ring, this anion features a biphenyl core, significantly extending the conjugated π-system.

Caption: Structure of the Tetracyanodiphenoquinodimethanide anion.

Discovery and Historical Context: An Inferential Reconstruction

While a singular seminal paper detailing the discovery of Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide (CAS 68271-98-7) is not readily apparent in the surveyed literature, its emergence can be contextualized within the broader exploration of extended π-electron acceptors. The synthesis of TCNQ itself, first reported in the early 1960s, opened the door for chemists to design and synthesize a vast array of derivatives.

The logical progression from TCNQ, based on a benzene core, to an analogous system based on a biphenyl core would have been a natural step for researchers seeking to modulate the electronic properties of these acceptors. The synthesis of the precursor, 4,4'-biphenoquinone, and its subsequent conversion to the tetracyano derivative would have been the key synthetic challenges. The use of tetrabutylammonium as a counterion was a well-established practice to solubilize and stabilize anionic organic species in non-polar solvents. It is therefore highly probable that this compound was first synthesized and characterized in a laboratory focused on the development of novel organic conductors or charge-transfer complexes.

Synthesis of Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide: A Proposed Pathway

Based on established synthetic methodologies for TCNQ and its derivatives, a plausible synthetic route for Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide can be outlined. The synthesis logically proceeds in three main stages:

-

Synthesis of the Biphenyl Core: Preparation of 4,4'-biphenol.

-

Oxidation to the Quinone: Formation of 4,4'-biphenoquinone.

-

Cyanation and Salt Formation: Conversion to the final product.

Sources

An In-depth Technical Guide to the Health and Safety of Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide (TCNDQ). As a complex organic salt, understanding its chemical properties, potential hazards, and handling procedures is paramount for ensuring a safe laboratory environment. This document synthesizes available data to offer a detailed perspective on its safe management.

Section 1: Chemical Identification and Core Properties

Bis(tetrabutylammonium) tetracyanodiphenoquinodimethanide is an ionic compound used as a biochemical reagent in life science research.[1] Its properties are influenced by both the large, organic tetrabutylammonium cation and the planar tetracyanodiphenoquinodimethanide anion.

Chemical Structure and Identity:

-

Synonyms: Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethane Complex, TCNDQ[2]

-

CAS Number: 68271-98-7[2]

-

Molecular Formula: C₅₀H₈₀N₆[2]

-

Molecular Weight: 765.23 g/mol [2]

Diagram 1: Chemical Structure of Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide

Caption: Essential personal protective equipment for handling this compound.

Handling and Storage Procedures:

-

Handle in a well-ventilated area to avoid the formation of dust and aerosols. [3]* Wash hands thoroughly after handling. [4]* Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [4][5][6]* Avoid contact with skin, eyes, and clothing. [6]* Do not eat, drink, or smoke in work areas. [5]

Section 4: Emergency Procedures and First Aid

In the event of exposure, immediate and appropriate first-aid measures are critical.

First-Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor. [4]* Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice. [4]* Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [4]* Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [7]

Section 5: Accidental Release and Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Accidental Release Measures:

-

Evacuate: Remove all personnel from the affected area.

-

Ventilate: Ensure adequate ventilation of the area.

-

Contain: Take up the material mechanically, avoiding dust generation. [5]4. Collect: Place the spilled material in appropriate containers for disposal. [5]5. Clean: Clean the contaminated surface thoroughly. Disposal:

Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [4][5]

Section 6: Fire-Fighting Measures

While not highly flammable, understanding the appropriate fire-fighting measures is a key component of a comprehensive safety plan.

-

Suitable Extinguishing Media: Use water, foam, or an ABC powder. [5]* Unsuitable Extinguishing Media: Avoid using a water jet. [5]* Hazardous Combustion Products: In case of fire, hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and hydrogen sulfide. * Firefighter Protection: In case of a fire, wear a self-contained breathing apparatus. [6]

Diagram 3: Emergency Response Workflow

Caption: A workflow for responding to exposure or accidental release events.

References

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Tetrabutylammonium acetate, 93%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. Retrieved from [Link]

-

PubChem. (n.d.). Bis(tetrabutylammonium) Peroxydisulfate. Retrieved from [Link]

-

XiXisys. (2025). GHS 11 (Rev.11) SDS Word 下载CAS: 68271-98-7 Name: Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide. Retrieved from [Link]

-

PubChem. (n.d.). Bis(tetrabutylammonium) dichromate. Retrieved from [Link]

-

Australian Government Department of Health. (2019). Tetrabutylammonium salts: Human health tier II assessment. Retrieved from [Link]

-

ResearchGate. (2025). Bis(tetraethylammonium) tetrabromocobaltate(II) and bis(tetrabutylammonium) tetrabromomanganate(II): Structure and magnetic properties. Retrieved from [Link]

-

PubChem. (n.d.). Tetrabutylammonium. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Doping Organic Semiconductors with Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide

Introduction: The Imperative of n-Doping in Organic Electronics

The field of organic electronics holds the promise of revolutionary technologies, from flexible displays and wearable sensors to low-cost, large-area solar cells. Central to the performance of these devices is the ability to precisely control the charge carrier concentration within the organic semiconductor (OSC) materials. While p-doping (the introduction of holes) is a relatively mature field, the development of stable and efficient n-doping (the introduction of electrons) has been a persistent challenge.[1] This is primarily due to the susceptibility of many n-dopants to degradation in the presence of air and moisture.[1] Effective n-doping is crucial for creating efficient charge transport layers, enabling the formation of p-n junctions, and reducing ohmic losses in organic electronic devices.[2]

This document provides a comprehensive guide to the use of Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide, herein referred to as (TBA)₂TCNDQ, as a solution-processable n-type dopant for organic semiconductors. We will delve into the fundamental principles of the doping mechanism, provide detailed protocols for the synthesis of the dopant and its application in thin-film deposition, and outline key characterization techniques to validate successful doping.

The Dopant: Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide ((TBA)₂TCNDQ)

(TBA)₂TCNDQ is an ionic salt composed of two tetrabutylammonium (TBA⁺) cations and a Tetracyanodiphenoquinodimethanide (TCNDQ²⁻) dianion. The core of its doping capability lies in the electronic properties of the TCNDQ²⁻ moiety.

Chemical Structure:

Caption: Chemical structure of Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide.

Doping Mechanism: A Two-Electron Transfer Process

The efficacy of an n-type dopant is determined by its ability to donate electrons to the lowest unoccupied molecular orbital (LUMO) of the host organic semiconductor. In the case of (TBA)₂TCNDQ, the TCNDQ²⁻ dianion is the electron-donating species. This dianion is a powerful reducing agent, capable of undergoing a two-step oxidation process:

-

TCNDQ²⁻ → TCNDQ⁻ + e⁻

-

TCNDQ⁻ → TCNDQ⁰ + e⁻

The doping process is energetically favorable if the reduction potential of the TCNDQ²⁻/TCNDQ⁻ couple is more negative than the electron affinity (approximated by the LUMO level) of the organic semiconductor.

Cyclic Voltammetry Data for TCNDQ:

| Redox Couple | Reduction Potential (E₁/₂) vs. Ag/AgCl |

| TCNDQ⁰/TCNDQ⁻ | +0.18 V |

| TCNDQ⁻/TCNDQ²⁻ | -0.35 V |

Note: Potentials are approximate and can vary with solvent and electrolyte conditions.

The highly negative reduction potential of the TCNDQ⁻/TCNDQ²⁻ couple indicates that the TCNDQ²⁻ dianion is a strong electron donor, capable of reducing a wide range of organic semiconductors.

Caption: Electron transfer from the TCNDQ²⁻ dianion to the LUMO of an organic semiconductor.

Experimental Protocols

Part 1: Synthesis of α,α,α′,α′-Tetracyanodiphenoquinodimethane (TCNDQ)

Disclaimer: This synthesis should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

This protocol is adapted from the general principles of TCNQ synthesis.

Materials:

-

1,4-Cyclohexanedione

-

Malononitrile

-

Pyridine

-

Acetic acid

-

Bromine

-

Acetonitrile

Procedure:

-

Knoevenagel Condensation: In a round-bottom flask, dissolve 1,4-cyclohexanedione and a stoichiometric excess of malononitrile in a suitable solvent such as acetonitrile.

-

Add a catalytic amount of a weak base, like pyridine, to initiate the condensation reaction.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Cool the reaction mixture and collect the precipitated product, 1,4-bis(dicyanomethylene)cyclohexane, by filtration.

-

Dehydrogenation/Aromatization: Dissolve the intermediate product in a suitable solvent like acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into ice water to precipitate the crude TCNDQ.

-

Collect the crude product by filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude TCNDQ from a suitable solvent, such as acetonitrile, to obtain the purified product.

Part 2: Preparation of Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide ((TBA)₂TCNDQ)

Materials:

-

Purified TCNDQ

-

Tetrabutylammonium iodide (TBAI)

-

Acetonitrile (anhydrous)

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve the purified TCNDQ in anhydrous acetonitrile.

-

In a separate flask, dissolve a stoichiometric amount (2 equivalents) of tetrabutylammonium iodide in anhydrous acetonitrile.

-

Slowly add the TBAI solution to the TCNDQ solution with stirring.

-

The reduction of TCNDQ to TCNDQ²⁻ will occur, often accompanied by a color change.

-

Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

The (TBA)₂TCNDQ salt may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the precipitated salt by filtration in an inert atmosphere, wash with a small amount of cold, anhydrous acetonitrile, and dry under vacuum.

Part 3: Solution-Based Doping of an Organic Semiconductor

This protocol provides a general guideline for solution-doping. The specific concentrations and spin-coating parameters should be optimized for the particular organic semiconductor and desired doping level.

Materials:

-

Host organic semiconductor (e.g., a fullerene derivative, a polymer like P(NDI2OD-T2))

-

(TBA)₂TCNDQ dopant

-

Anhydrous solvent (e.g., chloroform, chlorobenzene, o-dichlorobenzene)

-

Substrates (e.g., glass, silicon wafers)

Workflow:

Caption: General workflow for solution-based n-doping of organic semiconductors.

Step-by-Step Protocol:

-

Solution Preparation (in an inert atmosphere, e.g., a glovebox):

-

Prepare a stock solution of the host organic semiconductor in the chosen anhydrous solvent (e.g., 10 mg/mL).

-

Prepare a stock solution of (TBA)₂TCNDQ in the same anhydrous solvent (e.g., 1 mg/mL).

-

-

Doping:

-

In a clean vial, combine the host OSC solution and the dopant stock solution to achieve the desired weight percentage (wt%) of the dopant relative to the host material. Common starting points range from 0.5 to 5 wt%.

-

Thoroughly mix the solution by stirring or brief sonication to ensure homogeneity.

-

-

Thin-Film Deposition:

-

Clean the substrates using a standard procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol, followed by oxygen plasma or UV-ozone treatment).

-

Deposit the doped organic semiconductor solution onto the substrate using spin-coating. The spin speed and time will need to be optimized to achieve the desired film thickness.

-

-

Post-Deposition Annealing:

-

Transfer the coated substrates to a hotplate in the inert atmosphere.

-

Anneal the films at a temperature optimized for the specific organic semiconductor to remove residual solvent and potentially improve film morphology. This step is critical and can significantly impact the final device performance.

-

Characterization of Doped Films

Verifying the success of the doping process requires a combination of electrical and spectroscopic techniques.

Quantitative Data Summary:

| Characterization Technique | Parameter Measured | Expected Outcome for Successful n-Doping |

| Four-Point Probe | Sheet Resistance / Conductivity | Significant increase in conductivity (orders of magnitude). |

| Field-Effect Transistor (FET) | Electron Mobility (µₑ) | Increase in electron mobility. |

| Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy | Optical Absorption | Appearance of new absorption features corresponding to the polaron (radical anion) of the host OSC. |

| Ultraviolet Photoelectron Spectroscopy (UPS) | Work Function & HOMO Level | Shift of the Fermi level closer to the LUMO of the host OSC. |

Key Characterization Protocols:

-

Electrical Conductivity: Measured using a four-point probe or by fabricating and testing field-effect transistors. A significant increase in conductivity compared to the undoped film is a primary indicator of successful doping.

-

UV-Vis-NIR Spectroscopy: The formation of charge carriers (polarons) in the organic semiconductor upon doping leads to the appearance of new absorption bands, typically in the near-infrared region. Monitoring the intensity of these bands can provide a qualitative measure of the doping efficiency.

-

Ultraviolet Photoelectron Spectroscopy (UPS): This powerful surface-sensitive technique allows for the direct measurement of the work function and the position of the highest occupied molecular orbital (HOMO) of the thin film. In successful n-doping, a shift of the Fermi level towards the LUMO is observed, indicating an increase in the electron concentration.

Conclusion and Outlook

Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide is a potent, solution-processable n-type dopant for a range of organic semiconductors. Its strong reducing capability, stemming from the TCNDQ²⁻ dianion, allows for efficient electron transfer to host materials. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of (TBA)₂TCNDQ in enhancing the performance of organic electronic devices. Further optimization of doping concentrations, solvent systems, and annealing conditions for specific organic semiconductors will be crucial for unlocking the full potential of this promising n-dopant.

References

-

Addison, A. W., et al. (1977). The chemistry of anions derived from tetracyanodiphenoquinodimethane (TCNDQ). Canadian Journal of Chemistry, 55(23), 4191-4197. [Link]

-

Indian Institute of Science. (n.d.). n-doping in organic semiconductors. IISc Research. [Link]

-

Kahn, A., et al. (2012). Solution doping of organic semiconductors using air-stable n-dopants. Applied Physics Letters, 100(8), 083301. [Link]

-

Leo, K., et al. (2021). Doped Highly Crystalline Organic Films: Toward High-Performance Organic Electronics. Advanced Materials, 33(19), 2006902. [Link]

-

Sirringhaus, H. (2014). Doping of Organic Semiconductors. Advanced Materials, 26(9), 1319-1335. [Link]

-

Wheland, R. C., & Martin, E. L. (1975). Substituted Quinodimethans. I. Preparation and Chemistry of 7,7,8,8-Tetracyanoquinodimethan. The Journal of Organic Chemistry, 40(21), 3101–3109. [Link]

Sources

Application Notes & Protocols for the Fabrication of Organic Field-Effect Transistors (OFETs) with TCNDQ Tetrabutylammonium

Introduction: The Promise of TCNQ-based Charge-Transfer Salts in Organic Electronics

Organic Field-Effect Transistors (OFETs) are at the forefront of next-generation electronics, promising flexible, large-area, and low-cost devices.[1] The heart of an OFET is the organic semiconductor (OSC), and the choice of this material dictates the device's performance and characteristics.[2] Among the various classes of OSCs, 7,7,8,8-tetracyanoquinodimethane (TCNQ) and its derivatives have garnered significant attention. TCNQ is a potent electron-accepting molecule known for forming charge-transfer (CT) complexes.[3][4] These CT salts, particularly anion radical salts, can exhibit remarkable electrical properties, including high conductivity, making them excellent candidates for n-type channels in OFETs.[4][5]

This application note provides a detailed experimental protocol for the fabrication and characterization of OFETs utilizing a specific TCNQ-based charge-transfer salt: TCNDQ tetrabutylammonium. While research on this particular material is emerging, this guide synthesizes established methodologies for solution-processed OFETs with related TCNQ compounds to provide a robust starting point for researchers. The protocol will focus on a bottom-gate, top-contact (BGTC) device architecture, which is a common platform for evaluating new organic semiconductors.

The use of the tetrabutylammonium cation with the TCNQ anion radical is significant. It can influence the crystal packing and electronic properties of the resulting salt, offering a pathway to tune the performance of the OFET.[6] The protocol outlined below is designed to be a comprehensive guide, from substrate preparation to final device characterization, with explanations of the critical parameters at each stage.

Materials and Equipment

Materials

| Material | Supplier & Grade | Purpose |

| TCNDQ tetrabutylammonium ((C₄H₉)₄N)⁺(TCNQ)⁻ | Custom synthesis or specialized supplier | Active Semiconductor Layer |

| N-type doped Silicon wafers with 300 nm thermal SiO₂ | University Wafer or similar | Substrate and Gate Electrode |

| Hexamethyldisilazane (HMDS) | Sigma-Aldrich, 99.9% | Dielectric Surface Modification |

| Gold (Au) Pellets | Kurt J. Lesker, 99.99% | Source and Drain Electrodes |

| Chromium (Cr) Pellets or Rods | Kurt J. Lesker, 99.99% | Adhesion Layer for Au |

| Acetonitrile (anhydrous) | Sigma-Aldrich, 99.8% | Solvent for Active Layer |

| Acetone (ACS grade) | Fisher Scientific | Substrate Cleaning |

| Isopropanol (ACS grade) | Fisher Scientific | Substrate Cleaning |

| Deionized (DI) Water | Millipore, 18.2 MΩ·cm | Substrate Cleaning |

| Nitrogen Gas (high purity) | Praxair | Drying |

Equipment

| Equipment | Purpose |

| Spin Coater | Thin film deposition of the active layer |

| Thermal Evaporator | Deposition of source and drain electrodes |

| Probe Station with Semiconductor Parameter Analyzer | Electrical characterization of OFETs |

| Atomic Force Microscope (AFM) | Film morphology analysis |

| UV-Vis Spectrophotometer | Optical property analysis |

| Glovebox with N₂ atmosphere | Inert environment for solution preparation and device fabrication |

| Ultrasonic Bath | Substrate cleaning |

| Hot Plate | Substrate baking and film annealing |

| Shadow Masks | Patterning of source and drain electrodes |

Experimental Workflow

The fabrication process for a bottom-gate, top-contact OFET with a TCNDQ tetrabutylammonium active layer can be broken down into four main stages: Substrate Preparation, Active Layer Deposition, Electrode Deposition, and Device Characterization.

Detailed Experimental Protocols

Protocol 1: Substrate Preparation and Surface Modification

The quality of the interface between the dielectric and the organic semiconductor is critical for achieving high-performance OFETs. A clean and appropriately modified substrate surface ensures good film formation and minimizes charge trapping.

-

Substrate Cleaning:

-

Place the Si/SiO₂ substrates in a beaker.

-

Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.

-

After the final DI water sonication, rinse the substrates thoroughly with fresh DI water.

-

-

Drying and Dehydration:

-

Dry the cleaned substrates with a stream of high-purity nitrogen gas.

-

Place the substrates on a hotplate at 120 °C for 20 minutes to remove any residual moisture.

-

-

HMDS Surface Treatment:

-

Transfer the hot substrates into a vacuum desiccator containing a few drops of hexamethyldisilazane (HMDS) in a small vial.

-

Evacuate the desiccator to allow the HMDS vapor to deposit onto the SiO₂ surface for at least 2 hours. This process renders the hydrophilic SiO₂ surface hydrophobic, which promotes better molecular ordering of the organic semiconductor.

-

After treatment, vent the desiccator and remove the substrates.

-

Protocol 2: Active Layer Deposition

This protocol details the solution-based deposition of the TCNDQ tetrabutylammonium active layer via spin coating. All steps should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic material.

-

Solution Preparation:

-

Prepare a solution of TCNDQ tetrabutylammonium in anhydrous acetonitrile. A starting concentration in the range of 5-10 mg/mL is recommended.

-

Rationale: Acetonitrile is a common solvent for TCNQ-based charge-transfer salts. The optimal concentration will need to be determined experimentally to achieve the desired film thickness and morphology.

-

Gently heat the solution (e.g., to 40-50 °C) and stir for at least 1 hour to ensure complete dissolution. Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.

-

-

Spin Coating:

-

Place the HMDS-treated substrate on the spin coater chuck.

-

Dispense the TCNDQ tetrabutylammonium solution onto the substrate, ensuring the entire surface is covered.

-

Spin coat the film using a two-step process: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a faster spin (e.g., 2000-4000 rpm for 60 seconds) to achieve the desired thickness. These parameters should be optimized to yield a uniform, thin film.

-

-

Post-Deposition Annealing:

-

Transfer the coated substrate to a hotplate within the glovebox.

-

Anneal the film at a temperature between 80 °C and 120 °C for 30-60 minutes.

-

Rationale: Thermal annealing can improve the crystallinity and molecular ordering of the organic semiconductor film, which generally leads to improved charge transport and higher device mobility. The optimal temperature and time must be determined experimentally.

-

Protocol 3: Electrode Deposition

The source and drain electrodes are deposited on top of the active layer in this top-contact configuration.

-

Shadow Mask Alignment:

-

Carefully place a shadow mask with the desired channel length and width onto the surface of the annealed TCNDQ tetrabutylammonium film.

-

-

Thermal Evaporation:

-

Load the substrate with the aligned shadow mask into a thermal evaporator.

-

Evacuate the chamber to a pressure of at least 10⁻⁶ Torr.

-

Deposit a thin (2-5 nm) layer of chromium as an adhesion layer, followed by a 40-50 nm layer of gold for the source and drain contacts. The deposition rate should be kept low (e.g., 0.1-0.2 Å/s) to minimize damage to the underlying organic layer.

-

Device Architecture and Characterization

The resulting device has a bottom-gate, top-contact architecture as depicted below.

Protocol 4: Electrical Characterization

Electrical measurements are performed using a probe station connected to a semiconductor parameter analyzer in a dark, shielded environment to minimize photo-generated currents and electrical noise.

-

Transfer Characteristics:

-

Apply a constant drain-source voltage (VDS), typically in the saturation regime (e.g., 40-60 V).

-

Sweep the gate-source voltage (VGS) from a negative to a positive value (e.g., -20 V to 60 V) and measure the drain current (ID).

-

Plot ID (on a logarithmic scale) and the square root of ID (on a linear scale) versus VGS.

-

From these plots, the key performance metrics can be extracted:

-

Field-Effect Mobility (µ): Calculated from the slope of the √ID vs. VGS plot in the saturation regime.

-

On/Off Current Ratio (Ion/Ioff): The ratio of the maximum to the minimum drain current.

-

Threshold Voltage (Vth): The VGS intercept of the linear fit to the √ID vs. VGS plot.

-

-

-

Output Characteristics:

-

Apply a constant VGS at several values (e.g., 0 V, 20 V, 40 V, 60 V).

-

For each constant VGS, sweep VDS from 0 V to a high value (e.g., 60 V) and measure ID.

-

Plot ID versus VDS for each gate voltage. These curves show the current modulation by the gate and can indicate the presence of contact resistance.

-

Expected Performance

While specific data for OFETs based on TCNDQ tetrabutylammonium is not yet widely published, the following table provides a range of expected performance parameters based on other solution-processed n-type OFETs utilizing TCNQ derivatives.[7] These values serve as a benchmark for device optimization.

| Parameter | Expected Range | Unit | Significance |

| Field-Effect Mobility (µ) | 0.01 - 0.5 | cm²/Vs | Indicates the charge carrier velocity per unit electric field. |

| On/Off Current Ratio (Ion/Ioff) | 10⁴ - 10⁷ | - | Measures the switching capability of the transistor. |

| Threshold Voltage (Vth) | +10 to +40 | V | The gate voltage required to turn the transistor "on". |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Ion/Ioff Ratio | - High off-current due to impurities or a too-thick active layer.- Low on-current due to poor film morphology. | - Ensure high purity of TCNDQ tetrabutylammonium.- Optimize active layer thickness by adjusting solution concentration or spin speed. |

| High Threshold Voltage (Vth) | - Charge trapping at the dielectric-semiconductor interface. | - Ensure a high-quality HMDS layer.- Anneal the device post-fabrication to reduce trap states. |

| Low Mobility (µ) | - Poor crystallinity of the active layer.- High contact resistance. | - Optimize the annealing temperature and time.- Ensure clean and slow deposition of electrodes. |

| Hysteresis in Transfer Curve | - Mobile ions in the dielectric or semiconductor.- Charge trapping at interfaces. | - Use high-purity materials.- Ensure complete drying of the substrate and film. |

References

- Ferraris, J., et al. (1973). Electron transfer in a new highly conducting donor-acceptor complex. Journal of the American Chemical Society.

- Kini, A. M., et al. (2010). Restoration of Conductivity with TTF-TCNQ Charge-Transfer Salts.

- Iqbal, Z., et al. (2012). TCNQ and Its Derivatives as Electrode Materials in Electrochemical Investigations—Achievement and Prospects: A Review. MDPI.

- Chen, S., et al. (2012). Solution-processed and air-stable n-type organic thin-film transistors based on thiophene-fused dicyanoquinonediimine (DCNQI) deriatives.

- Martin, L. L., et al. (2019). Synthesis and Structural Characterization of a TCNQ Based Organic Semi-Conducting Material with a 2:5 Stoichiometry. Crystal Growth & Design.

- Pearson, A. J., et al. (2011). Nanoscale. The Royal Society of Chemistry.

- Salzillo, T., et al. (n.d.). Solution-processing of charge transfer organic semiconductors for n-type field effect transistors. UHMob.

-

Wikipedia. (2023). Organic field-effect transistor. Retrieved from [Link]

- Yasushi, T., et al. (2025). Optoelectronic Properties of Tetracyanoquinodimethane (TCNQ) Related Compounds for Applications to OSCs and OLEDs: A Theoretical Study. The Journal of Physical Chemistry A.

- Zhirnov, V. V., et al. (2020). Radical anion salts and charge transfer complexes based on tetracyanoquinodimethane and other strong π-electron acceptors. Russian Chemical Reviews.

- (Patent) Process for the preparation of TCNQ complexes.

- (Thesis) Organic Field-Effect Transistors fabrication and characterization. Student Theses Faculty of Science and Engineering.

- (Thesis) Solution-Processed Conducting Films for Organic Field-Effect Transistors (OFETs). The University of Manchester.

- (Web Page) Organic field-effect transistors (OFETs). Fiveable.

-

(Web Page) Tetracyanoquinodimethane. Wikipedia. Retrieved from [Link]

-

(Web Page) PubChem Compound Summary for CID 73697, Tetracyanoquinodimethane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structural characterization of a TCNQ based organic semi-conducting material with a 2:5 stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solution-processed and air-stable n-type organic thin-film transistors based on thiophene-fused dicyanoquinonediimine (DCNQI) deriatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide in Organic Photovoltaic Devices

Prepared by a Senior Application Scientist

I. Introduction: The Role of Molecular Doping in High-Efficiency Organic Photovoltaics

The field of organic photovoltaics (OPVs) has seen remarkable progress, with power conversion efficiencies (PCEs) now rivaling those of established inorganic solar technologies. This advancement is largely attributable to the sophisticated design of novel photoactive materials and the precise control over the morphology of the bulk heterojunction (BHJ). A critical, yet often nuanced, aspect of optimizing device performance is the strategic use of molecular dopants. These dopants, when incorporated in small quantities into the electron or hole transport layers, can significantly enhance charge carrier density and mobility, reduce series resistance, and improve the ohmic contact at the electrode interfaces.

This guide focuses on a specific class of n-type dopants based on tetracyanoquinodimethane (TCNQ) derivatives, with a particular emphasis on the potential application of Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide and its close analogues in OPV devices. TCNQ is a powerful electron acceptor that has been extensively studied for its ability to form charge-transfer complexes and effectively dope organic semiconductors.[1][2] The use of the bulky tetrabutylammonium cation is hypothesized to not only improve the solubility and processability of the TCNQ salt but also to favorably influence the morphology and stability of the doped thin film.[3][4]

This document provides a comprehensive overview of the underlying scientific principles, detailed experimental protocols for the incorporation of these dopants into OPV devices, and methods for the characterization of the resulting films and devices.

II. Compound Overview and Mechanism of Action

While "Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide" is not a standard chemical name found in the literature, it is likely referring to a salt composed of two tetrabutylammonium cations and an anionic derivative of TCNQ. A closely related and well-characterized compound is (n-Bu₄N)₂(TCNQ)₅, which has a 2:5 stoichiometry and behaves as a quasi-one-dimensional organic semiconductor.[5][6] For the purposes of this guide, we will consider the application of such tetrabutylammonium-TCNQ salts as n-dopants in the electron transport layer (ETL) of OPV devices.

A. Chemical Structure and Properties

-

Anion (TCNQ derivative): A potent electron acceptor with a high electron affinity. The extended π-system of the TCNQ core allows for efficient charge delocalization.

-

Cation (Tetrabutylammonium): A large, sterically hindering cation that can influence the packing of the TCNQ anions in the solid state. It also enhances solubility in common organic solvents used for device fabrication.

| Property | Description |

| Chemical Formula | (C₁₆H₃₆N)₂·[TCNQ derivative] |

| Appearance | Typically a dark crystalline solid |

| Solubility | Soluble in polar organic solvents such as acetonitrile, and chlorinated solvents. |

| Electronic Function | n-type dopant |

B. Doping Mechanism

The primary function of an n-type dopant in an OPV's ETL is to increase the concentration of free electrons. This is achieved through a process of integer or partial charge transfer from the dopant to the host semiconductor material (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor).[7] For effective n-doping, the Highest Occupied Molecular Orbital (HOMO) of the dopant should be energetically close to or above the Lowest Unoccupied Molecular Orbital (LUMO) of the host material.[7]

The doping process can be visualized as follows:

Caption: Electron transfer from the dopant to the host semiconductor.

This charge transfer results in an increase in the free electron concentration in the ETL, which in turn increases its conductivity and lowers the work function. This improved ETL facilitates more efficient electron extraction from the photoactive layer and reduces the energy barrier for electron injection into the cathode.

III. Experimental Protocols

A. Materials and Reagents

-

Substrates: Indium tin oxide (ITO) coated glass slides.

-

Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).

-

Photoactive Layer: A blend of a donor polymer (e.g., PTB7-Th) and a fullerene or non-fullerene acceptor (e.g., PC₇₁BM).

-

Electron Transport Layer (ETL): The chosen fullerene or non-fullerene acceptor for the active layer, or a dedicated ETL material.

-

Dopant: Bis(tetrabutylammonium) Tetracyanodiphenoquinodimethanide or its analogue.

-

Solvents: High-purity chlorobenzene, dichlorobenzene, acetonitrile.

-

Cathode: Calcium (Ca) and Aluminum (Al).

B. Protocol 1: Solution Preparation

-

Host ETL Solution: Prepare a solution of the ETL material (e.g., PC₇₁BM) in a suitable solvent (e.g., chlorobenzene) at a concentration of 20 mg/mL.

-

Dopant Stock Solution: Prepare a stock solution of the tetrabutylammonium-TCNQ salt in a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Note: Due to the ionic nature of the salt, a more polar co-solvent may be necessary.

-

Doped ETL Solution: Add the dopant stock solution to the host ETL solution to achieve the desired doping concentration (e.g., 0.5%, 1%, 2% by weight relative to the host material). Sonicate the mixture for 10 minutes to ensure homogeneity.

C. Protocol 2: Device Fabrication (Inverted Architecture)

The following protocol outlines the fabrication of an inverted OPV device, where the ETL is deposited before the active layer.

Caption: Workflow for inverted OPV device fabrication.

-

Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

-

Doped ETL Deposition: Spin-coat the doped ETL solution onto the ITO substrate at 2000 rpm for 60 seconds. Anneal the film at 80°C for 10 minutes.

-

Active Layer Deposition: Spin-coat the photoactive layer solution on top of the ETL at 1000 rpm for 60 seconds. Anneal as required for the specific material system (e.g., 110°C for 10 minutes).

-

HTL Deposition: Spin-coat the PEDOT:PSS solution onto the active layer at 4000 rpm for 60 seconds. Anneal at 140°C for 10 minutes.

-

Cathode Deposition: Transfer the devices to a thermal evaporator. Deposit a Ca (20 nm) and then an Al (100 nm) layer through a shadow mask at a pressure below 10⁻⁶ Torr.

-

Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.

IV. Characterization and Data Analysis

A. Thin Film Characterization

-

UV-Vis Spectroscopy: To confirm the charge transfer between the dopant and the host material, look for the appearance of new absorption peaks corresponding to the TCNQ radical anion.

-

Conductivity Measurements: Use a four-point probe or fabricate test structures to measure the in-plane conductivity of the doped ETL films. An increase in conductivity with doping concentration is expected.

-

Atomic Force Microscopy (AFM): To study the surface morphology of the doped films. The bulky tetrabutylammonium cations may influence the film's roughness and domain sizes.

B. Device Performance Characterization

-

Current Density-Voltage (J-V) Measurement: Use a solar simulator under AM1.5G illumination (100 mW/cm²) to measure the J-V characteristics of the fabricated devices. Key performance metrics to extract are:

-

Open-circuit voltage (Voc)

-

Short-circuit current density (Jsc)

-

Fill factor (FF)

-

Power conversion efficiency (PCE)

-

C. Expected Results

The incorporation of a tetrabutylammonium-TCNQ salt as an n-dopant in the ETL is expected to yield the following improvements in OPV device performance:

| Parameter | Expected Impact | Rationale |

| Jsc | Increase | Improved electron mobility in the ETL leads to more efficient charge extraction. |

| FF | Increase | Reduced series resistance due to higher ETL conductivity. |

| Voc | Minimal Change | Voc is primarily determined by the energy difference between the donor HOMO and the acceptor LUMO. |

| PCE | Increase | A direct consequence of the improvements in Jsc and FF. |

| Stability | Potential Increase | The hydrophobic nature of the tetrabutylammonium cation may enhance the device's resistance to moisture-induced degradation.[3][4] |

V. Conclusion and Future Outlook

The use of tetrabutylammonium-TCNQ salts as n-dopants presents a promising strategy for enhancing the performance of organic photovoltaic devices. The potent electron-accepting capability of the TCNQ core, combined with the solubility and morphological benefits of the tetrabutylammonium cation, offers a synergistic approach to optimizing the electron transport layer. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this class of materials. Future work should focus on synthesizing and characterizing a wider range of TCNQ derivatives with quaternary ammonium cations to fine-tune the doping efficiency and material compatibility for next-generation organic solar cells.

VI. References

-

Lessard, B. H., & Faure, M. D. M. (2020). Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions. Journal of Materials Chemistry C. [Link]

-

Bond, A. M., Ghiggino, K. P., Hogan, C. F., Hutchison, J. A., Langford, S. J., Ly, E., & Woodward, C. P. (2011). Synthesis and structural characterization of a TCNQ based organic semi-conducting material with a 2:5 stoichiometry. Inorganic chemistry, 50(23), 11954–11964. [Link]

-

Wikipedia contributors. (2023). Tetracyanoquinodimethane. Wikipedia, The Free Encyclopedia. [Link]

-

Guo, J., Li, G., Reith, H., et al. (2021). Doping Polymer Semiconductors by Organic Salts: Toward High-Performance Solution-Processed Organic Field-Effect Transistors. Advanced Functional Materials, 31(30), 2102768. [Link]

-

Bond, A. M., Ghiggino, K. P., Hogan, C. F., Hutchison, J. A., Langford, S. J., Ly, E., & Woodward, C. P. (2011). Synthesis and Structural Characterization of a TCNQ Based Organic Semi-Conducting Material with a 2:5 Stoichiometry. Inorganic Chemistry, 50(23), 11954-11964. [Link]

-

Day, R. W. (1984). Synthesis and characterization of tetracyanoquinodimethane polyesters. Doctoral dissertation, University of Tennessee. [Link]

-

Krishna, A., Sabba, D., Li, H., Boix, P. P., Mhaisalkar, S. G., Grimsdale, A. C., & Mathews, N. (2017). Tetrabutylammonium cations for moisture-resistant and semitransparent perovskite solar cells. Journal of Materials Chemistry A, 5(41), 21791-21797. [Link]

-

Zhang, Y., Li, Y., Liu, J., & Liu, N. (2014). Facile synthesis of metal–TCNQ (M = Ni, Co) charge-transfer complexes and their application in patterned nanostructures. Nanoscale, 6(11), 5671-5675. [Link]

-

Zhu, L., Chang, H., Vavallo, C. L., Jiang, J., Zeng, Z., Yang, J., ... & Miao, S. (2018). Synthesis and properties of tetracyanoquinodimethane derivatives. Heterocyclic Communications, 24(5), 249-254. [Link]

-

Ghattamaneni, N., Pradhan, S., Laramie, M., et al. (2019). Synthesis of a Stable Radical Cation of Bis‐Tert‐Butyl Ethylenedioxythiophene and its Application as a Dopant in Organic Semiconductors. Chemistry–An Asian Journal, 14(21), 3845-3849. [Link]

-

Goud, B. S., Pan, H. L., & Diau, E. W. G. (2020). Distinct Tetracyanoquinodimethane Derivatives: Enhanced Fluorescence in Solutions and Unprecedented Cation Recognition in the Solid State. ACS Omega, 5(20), 11571-11581. [Link]

-

Odom, S. A., Tyler, T. P., Caruso, M. M., et al. (2010). Restoration of Conductivity with TTF-TCNQ Charge-Transfer Salts. Advanced Functional Materials, 20(11), 1721-1727. [Link]

-

Ciszewski, A., & Węglowska, D. (2022). TCNQ and Its Derivatives as Electrode Materials in Electrochemical Investigations—Achievement and Prospects: A Review. Materials, 15(1), 312. [Link]

-

Ciszewski, A., & Węglowska, D. (2022). TCNQ and Its Derivatives as Electrode Materials in Electrochemical Investigations—Achievement and Prospects: A Review. Materials, 15(1), 312. [Link]

-

Lang, F., El-Hissy, A. H., El-Sayed, E., et al. (2020). Long-Term Stable Organic Solar Cells through Amphiphilic Additives. ACS Applied Materials & Interfaces, 12(49), 54897-54907. [Link]

-

Helmholtz-Zentrum Berlin für Materialien und Energie. (2015). Doped organic semiconductors explored. EurekAlert!. [Link]

-

Okada, K., Sugita, T., & Chiba, T. (2021). Synthesis and characterization of tetraphenylammonium salts. Scientific reports, 11(1), 1-8. [Link]

-

Al-Attar, H. A. (2012). New tetracyanoquinodimethane chromophores, synthesis and physical properties. Durham University. [Link]

-

Das, S., Mondal, S., & Mallik, A. K. (2016). Solution processed, aligned arrays of TCNQ micro crystals for low-voltage organic phototransistor. Journal of Materials Chemistry C, 4(41), 9785-9792. [Link]

-

Wöhlert, S., & Näther, C. (2013). Synthesis, crystal structure and properties of bis (isoselenocyanato-κN) tetrakis (pyridine-κN) nickel (II). Acta Crystallographica Section E: Structure Reports Online, 69(1), m23-m24. [Link]

-

Guo, J., Chen, P. A., Yang, S. Z., et al. (2025). Investigating the doping performance of an ionic dopant for organic semiconductors and thermoelectric applications. Science China Chemistry, 68(1), 223-231. [Link]

-

El-Shahat, M. F., & Al-Kaf, A. A. (2014). The Use of 7, 7′, 8, 8′-Tetracyanoquinodimethane for the Spectrophotometric Determination of Some Primary Amines Application to Real Water Samples. Journal of Analytical Methods in Chemistry, 2014. [Link]

-

Jenne, C., Brodka, P., & Ignat'ev, N. (2023). Quaternary Ammonium Salts with B (CN) 4 or C (CN) 3 Anions: From Ionic Plastic Crystals and Ionic Liquids to Meltable Coordination Polymers. ChemRxiv. [Link]

-

Krishna, A., Sabba, D., Li, H., Boix, P. P., Mhaisalkar, S. G., Grimsdale, A. C., & Mathews, N. (2017). Tetrabutylammonium cations for moisture-resistant and semitransparent perovskite solar cells. Journal of Materials Chemistry A, 5(41), 21791-21797. [Link]

-

El-Sayed, E., & Lang, F. (2020). Properties of the Quaternary Ammonium Salts with Novel Counterions. Journal of Surfactants and Detergents, 23(5), 985-994. [Link]

-

Zhang, J., & Wang, Y. (2018). The Stoichiometry of TCNQ-Based Organic Charge-Transfer Cocrystals. Crystals, 8(11), 415. [Link]

-